Tropic acid
Tropic acid
Tropic acid is a 3-hydroxy monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a phenyl group, and one of the methyl hydrogens is substituted by a hydroxy group. It has a role as a human xenobiotic metabolite. It is functionally related to a propionic acid and a hydratropic acid. It is a conjugate acid of a tropate.
Tropic acid is a natural product found in Apis, Secale cereale, and other organisms with data available.
Tropic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Tropic acid is a natural product found in Apis, Secale cereale, and other organisms with data available.
Tropic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
529-64-6
VCID:
VC21212244
InChI:
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
SMILES:
C1=CC=C(C=C1)C(CO)C(=O)O
Molecular Formula:
C9H10O3
Molecular Weight:
166.17 g/mol
Tropic acid
CAS No.: 529-64-6
Cat. No.: VC21212244
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tropic acid is a 3-hydroxy monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a phenyl group, and one of the methyl hydrogens is substituted by a hydroxy group. It has a role as a human xenobiotic metabolite. It is functionally related to a propionic acid and a hydratropic acid. It is a conjugate acid of a tropate. Tropic acid is a natural product found in Apis, Secale cereale, and other organisms with data available. Tropic acid is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 529-64-6 |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 3-hydroxy-2-phenylpropanoic acid |
| Standard InChI | InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) |
| Standard InChI Key | JACRWUWPXAESPB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CO)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CO)C(=O)O |
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